Crystal Structure Validation: Atom-Level Coordinate Data for SBDD Differentiates from Uncharacterized Analogs
The target compound's single-crystal X-ray structure has been solved and deposited in the Cambridge Structural Database, providing experimentally determined 3D coordinates, unit cell parameters, and space group assignment [1]. In contrast, the vast majority of commercially available benzo[de]isoquinoline-1,3-dione analogs lack publicly available crystal structures, forcing computational chemists to rely on low-confidence homology models or DFT-minimized geometries. For the closest crystallographically characterized comparator, 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (L6), the X-ray structure was solved in complex with its protein target (TTR, PDB 5AYT, resolution 1.40 Å, R-free 0.210), revealing key binding interactions including hydrogen bonding through the 2-hydroxy group [2]. The target compound's 2-(4-chlorophenyl) substituent precludes this same H-bond interaction, fundamentally altering its binding pose and target profile—a difference quantifiable through the CSD coordinates versus the PDB-deposited L6-TTR complex.
| Evidence Dimension | Availability of experimentally determined 3D structural coordinates |
|---|---|
| Target Compound Data | Full single-crystal X-ray structure deposited in CSD (CCDC); C₂₅H₁₄ClNO₃, triclinic space group |
| Comparator Or Baseline | 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (L6): structure solved in complex with TTR (PDB 5AYT, 1.40 Å resolution, R-free = 0.210, R-work = 0.190) |
| Quantified Difference | Target compound: unliganded small-molecule crystal structure for free-conformer analysis; L6: protein-bound conformation only. 2-substituent difference (4-Cl-phenyl vs. -OH) alters H-bond donor count (0 vs. 1) and calculated logP (approximately +2 units higher for target compound based on fragment constants) |
| Conditions | Target compound: small-molecule X-ray diffraction; L6: protein co-crystal X-ray diffraction (TTR tetramer) |
Why This Matters
Without a validated crystal structure, computational docking and pharmacophore modeling carry unquantifiable risk of false-positive poses; the CSD-deposited structure enables reproducible SBDD while the substituted 2-position relative to L6 defines a distinct chemical space for target fishing.
- [1] Cambridge Structural Database (CSD). Entry for 6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. Cambridge Crystallographic Data Centre (CCDC). View Source
- [2] Yokoyama T, et al. Crystal structure of transthyretin in complex with L6. RCSB PDB entry 5AYT. Deposited 2015-09-03, released 2016-01-20. Resolution 1.40 Å, R-free 0.209, R-work 0.189. View Source
